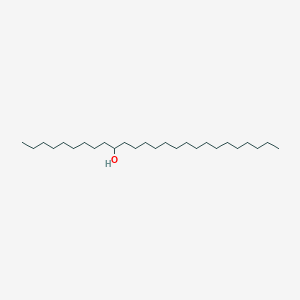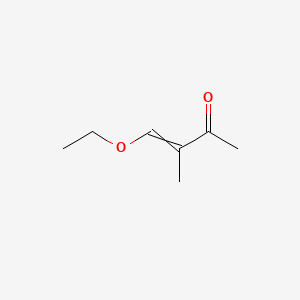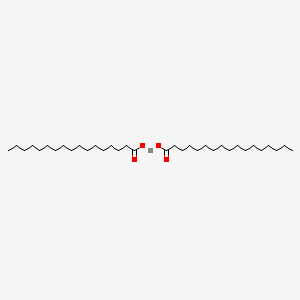
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is a complex organic compound characterized by the presence of chlorine and sulfonyl groups attached to a cyclohexa-1,3,5-triene ring. This compound is notable for its isotopic labeling with carbon-13, which makes it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid typically involves multiple steps, starting from a suitably substituted benzene derivative. The chlorination and sulfonylation reactions are carried out under controlled conditions to ensure the selective introduction of chlorine and sulfonyl groups at the desired positions on the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and sulfonylation processes, utilizing advanced reactors and purification systems to achieve high yields and purity. The use of isotopically labeled carbon-13 requires specialized facilities to incorporate the isotope efficiently.
化学反应分析
Types of Reactions
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the sulfonyl group.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce sulfonamides. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学研究应用
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid is used in various scientific research fields, including:
Chemistry: As a labeled compound, it is used in studies involving reaction mechanisms and kinetics.
Biology: The compound’s isotopic labeling makes it useful in tracing metabolic pathways and studying enzyme interactions.
Medicine: It can be used in the development of diagnostic agents and therapeutic compounds.
Industry: The compound is employed in the synthesis of advanced materials and specialty chemicals.
作用机制
The mechanism of action of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and sulfonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. The isotopic labeling with carbon-13 allows for detailed studies of these interactions using techniques like nuclear magnetic resonance (NMR) spectroscopy.
相似化合物的比较
Similar Compounds
4-chloro-3-chlorosulfonylbenzoic acid: Similar in structure but lacks the isotopic labeling.
4-chloro-3-sulfamoylbenzoic acid: Contains a sulfamoyl group instead of a sulfonyl group.
4-chloro-3-nitrobenzoic acid: Features a nitro group instead of a sulfonyl group.
Uniqueness
The uniqueness of 4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid lies in its isotopic labeling with carbon-13, which provides valuable insights into chemical and biological processes that are not possible with non-labeled compounds. This makes it a powerful tool in research and development across various scientific disciplines.
属性
分子式 |
C7H4Cl2O4S |
|---|---|
分子量 |
261.03 g/mol |
IUPAC 名称 |
4-chloro-3-chlorosulfonyl(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-carboxylic acid |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11)/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
LYBQQYNSZYSUMT-IDEBNGHGSA-N |
手性 SMILES |
[13CH]1=[13CH][13C](=[13C]([13CH]=[13C]1C(=O)O)S(=O)(=O)Cl)Cl |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)



![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)


![9-hydroxybenzo[de]isochromen-1(3H)-one](/img/structure/B13835345.png)
